molecular formula C19H19N3O6 B6078306 2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide

2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide

Cat. No. B6078306
M. Wt: 385.4 g/mol
InChI Key: YYNLKSRSJXVURT-RGVLZGJSSA-N
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Description

2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide, also known as AMBH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been studied for its potential as an anticancer agent, with promising results in vitro. It has also been investigated for its antibacterial and antifungal properties, as well as its potential as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may also act by disrupting bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent. It has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has several advantages for lab experiments, including its low toxicity and potential for use in a variety of applications. However, its synthesis method is complex and may be difficult to reproduce, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further investigation is needed to determine its potential as an antibacterial and antifungal agent, as well as its potential for use in treating other diseases such as inflammation and neurodegenerative disorders.

Synthesis Methods

2-(4-allyl-2-methoxyphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide can be synthesized through a multistep process involving the reaction of 4-allyl-2-methoxyphenol with hydrazine hydrate, followed by the reaction of the resulting compound with 2-hydroxy-5-nitrobenzaldehyde and acetic anhydride. The final product is obtained through purification and recrystallization.

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-3-4-13-5-8-17(18(9-13)27-2)28-12-19(24)21-20-11-14-10-15(22(25)26)6-7-16(14)23/h3,5-11,23H,1,4,12H2,2H3,(H,21,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNLKSRSJXVURT-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide

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